molecular formula C7HCl2F3O B022203 3-Chloro-2,4,5-trifluorobenzoyl chloride CAS No. 101513-78-4

3-Chloro-2,4,5-trifluorobenzoyl chloride

Cat. No. B022203
M. Wt: 228.98 g/mol
InChI Key: IEDMMCZBIKXEJP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Chloro-2,4,5-trifluorobenzoyl chloride typically involves chlorination reactions of related trifluorobenzoic acids or their derivatives. For example, 5-Chloro-2, 3, 4-trifluorobenzoic acid, a structurally similar compound, can be synthesized from commercially available 2, 3, 4, 5-trifluorobenzoic acid through a series of reactions including nitration, selective reduction, diazotization, and chlorination, showcasing a pathway that may be adapted for the synthesis of 3-Chloro-2,4,5-trifluorobenzoyl chloride (Yu et al., 2015).

Molecular Structure Analysis

The molecular structure of compounds closely related to 3-Chloro-2,4,5-trifluorobenzoyl chloride, such as 3-Chloro-2,4,5-trifluorobenzoic acid, reveals that the carboxyl group is twisted relative to the benzene ring. This twist affects the compound's reactivity and interactions. In crystals, such molecules can form hydrogen bonds, leading to the formation of dimers or more complex structures (Ji-cai Quan & Hong-Shun Sun, 2012).

Scientific Research Applications

  • Summary of the Application : Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
  • Methods of Application or Experimental Procedures : The synthesis and applications of TFMP and its derivatives involve various chemical reactions . The specific methods and procedures would depend on the particular derivative being synthesized and its intended application .
  • Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
  • 2,4,5-Trifluorobenzoyl chloride : This compound may be used in the synthesis of several glycosylated derivatives of some fluoroquinolone antibiotics. It may also be employed in one-pot synthesis of ethyl 8,9-difluoro-6-oxo-6H-benzo[c]quinolizine-5-carboxylate .
  • 2,3,4,5-Tetrafluorobenzoyl chloride : This compound was used in the preparation of 4-hydroxy-1-(3-pyridyl)-1-butanone-tetrafluorobenzoate. It was also used in the synthesis of N-[(4-carbamoylphenyl)carbamothioyl]-2,3,4,5-tetrafluorobenzamide .
  • 2,4,5-Trifluorobenzoyl chloride : This compound may be used in the synthesis of several glycosylated derivatives of some fluoroquinolone antibiotics. It may also be employed in one-pot synthesis of ethyl 8,9-difluoro-6-oxo-6H-benzo[c]quinolizine-5-carboxylate .
  • 2,3,4,5-Tetrafluorobenzoyl chloride : This compound was used in the preparation of 4-hydroxy-1-(3-pyridyl)-1-butanone-tetrafluorobenzoate. It was also used in the synthesis of N-[(4-carbamoylphenyl)carbamothioyl]-2,3,4,5-tetrafluorobenzamide .

Safety And Hazards

This compound is classified as dangerous. It is a combustible liquid and can cause severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include avoiding heat, sparks, open flames, and hot surfaces. It is advised not to breathe fumes, mist, spray, or vapors. Protective gloves, clothing, and eye/face protection should be worn when handling this compound .

properties

IUPAC Name

3-chloro-2,4,5-trifluorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HCl2F3O/c8-4-5(11)2(7(9)13)1-3(10)6(4)12/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEDMMCZBIKXEJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)Cl)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HCl2F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70382002
Record name 3-chloro-2,4,5-trifluorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2,4,5-trifluorobenzoyl chloride

CAS RN

101513-78-4
Record name 3-chloro-2,4,5-trifluorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Chlorination of 2,4,5-trifluorobenzoic acid in chlorosulphonic acid leads to 3-chloro-2,4,5-trifluorobenzoic acid, which is reacted as a crude product with thionyl chloride to give 3-chloro-2,4,5-trifluorobenzoyl chloride (boiling point 94°/18 mbar; nD20 =1.5164): ##STR10##
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Synthesis routes and methods II

Procedure details

The benzoyl halides (1) used as starting materials for this synthetic route are prepared as follows: 3,5-dichloro-2,4-difluorobenzoyl fluoride (boiling point 97° /20 mbar; nD20 =1.5148) and 5-chloro-2,3,4-trifluorobenzoyl fluoride (boiling point 68°-70° /20 mbar; nD20 = 1.4764) are obtained together by heating tetrachlorobenzoyl chloride with potassium fluoride in sulpholane at elevated temperatures: ##STR14## The chlorination of 2,4,5-trifluorobenzoic acid in chlorosulphonic acid leads to 3-chloro-2,4,5-trifluorobenzoic acid which is reacted as the crude product with thionyl chloride to give 3-chloro-2,4,5-trifluorobenzoyl chloride (boiling point 94°/18 mbar; nD20 =1.5164): ##STR15##
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Synthesis routes and methods III

Procedure details

The chlorination of the 2,4,5-trifluorobenzoic acid is carried out in the melt, under pressure and/or in a solvent, for example chlorosulphonic acid or oleum, in the presence of halogen transfer agents, for example iodine. 2,4,5-Trifluoro-3-chlorobenzoic acid is obtained in this reaction. However, since the reaction mixture still contains unchanged starting material and some 2,4,5,-trifluoro-3,6-dichlorobenzoic acid, the crude mixture is treated, without intermediate isolation, with thionyl chloride. The desired 2,4,5-trifluoro-3-chlorobenzoyl chloride is then obtained by fractional distillation. However, it is more favorable to carry out the separation by distillation of the acid fluorides.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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